molecular formula C18H22 B155905 2,3-Dimethyl-2,3-diphenylbutane CAS No. 1889-67-4

2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905
CAS No.: 1889-67-4
M. Wt: 238.4 g/mol
InChI Key: HGTUJZTUQFXBIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-2,3-diphenylbutane, also known as Dicumene or Bicumene , is polymeric materials such as polyethylene . It acts as a reactive plasticizer and flame retardant synergist .

Mode of Action

This compound initiates the radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene . The thermolysis of this compound at temperatures ranging from 220 to 310°C generates cumyl radicals . These radicals are capable of direct hydrogen atom abstraction at levels sufficient to sustain a graft propagation sequence of high kinetic chain length .

Biochemical Pathways

The interaction of oxygen with cumyl radicals can lead to oxidation of the initiator and the hydrocarbon substrate . This enhances the macroradical population, improving grafting rates and yields . The process can induce fragmentation of high-density polyethylene (HDPE) and low-density polyethylene (LDPE), counteracting the effects of radical combination on melt viscosity .

Result of Action

The action of this compound results in the production of alkoxysilane-modified polymers that moisture-cure efficiently . This is achieved without incurring the undesirable increases in molecular weight that accompany conventional grafting processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . The compound is thermally stable, and its decomposition is initiated at high temperatures (220 to 310°C) . The presence of oxygen enhances the macroradical population, thereby improving grafting rates and yields .

Biochemical Analysis

Biochemical Properties

It is known that Diallyl orthophthalate (DAOP), a reactive plasticizer, is initiated by 2,3-Dimethyl-2,3-diphenylbutane for improving polyphenylene oxide (PPO) processing . This suggests that this compound may interact with certain enzymes or proteins to initiate this process.

Cellular Effects

Given its role in the processing of PPO, it is plausible that it may influence cellular functions related to this process .

Molecular Mechanism

It is known to be involved in the initiation of DAOP, a reactive plasticizer, for improving PPO processing . This suggests that it may interact with certain biomolecules and potentially influence gene expression related to this process.

Metabolic Pathways

Given its role in the initiation of DAOP for PPO processing , it may interact with enzymes or cofactors related to this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dimethyl-2,3-diphenylbutane typically involves the reaction of isopropylbenzene with an oxidant. The reaction is carried out in a reaction kettle, with the mixture being stirred and heated to a temperature range of 100°C to 130°C. The reaction proceeds for 15-60 minutes, after which a reducing agent is added, and the mixture is maintained at the same temperature for 6-8 hours. The product is then crystallized by cooling, filtered, and dried to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be energy-efficient and environmentally friendly. The process involves the use of recyclable raw materials, low reaction temperatures, and short reaction times. The absence of oxygen in the initiator enhances the stability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-diphenylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants, reducing agents, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermolysis of this compound at temperatures ranging from 220°C to 310°C initiates radical-mediated graft addition reactions .

Scientific Research Applications

2,3-Dimethyl-2,3-diphenylbutane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-diphenylethane
  • 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
  • 1,1’-(1,1,2,2-tetramethylethylene)dibenzene
  • 1,2-Diphenyltetramethylethane

Uniqueness

2,3-Dimethyl-2,3-diphenylbutane is unique due to its high stability and safety as a radical initiator. Its ability to enhance the flame retardant properties of polymer materials while maintaining their performance makes it a valuable additive in various industrial applications .

Properties

IUPAC Name

(2,3-dimethyl-3-phenylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTUJZTUQFXBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062043
Record name 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene
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Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
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CAS No.

1889-67-4
Record name 2,3-Dimethyl-2,3-diphenylbutane
Source CAS Common Chemistry
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Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicumene
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Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,1,2,2-tetramethylethylene)dibenzene
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Record name Dicumene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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